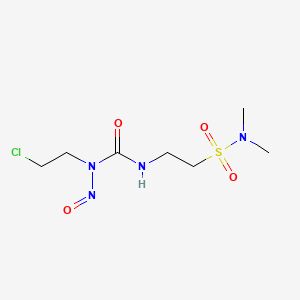
Tauromustine
概要
化学反応の分析
反応性: タウロムスチンは、DNAをアルキル化し、求核部位と共有結合性付加物を形成するなど、ニトロソウレアに典型的な反応を起こします。
一般的な試薬と条件: これらの反応は、多くの場合、水性または有機溶媒中で、穏やかな条件下で行われます。
主要な生成物: 一次生成物はDNA架橋であり、細胞周期停止とアポトーシスにつながります。
科学研究への応用
化学: タウロムスチンの化学的性質は、DNAアルキル化と薬物設計の研究に役立ちます。
生物学: 研究者らは、その細胞生存率、DNA修復、および細胞シグナル伝達経路への影響を調査しています。
医学: 臨床試験では、他の薬剤との併用における、さまざまな癌に対する有効性が調査されています.
産業: 工業的な用途は限られていますが、抗がん剤としての可能性は依然として注目されています。
科学的研究の応用
Chemistry: Tauromustine’s chemical properties make it valuable for studying DNA alkylation and drug design.
Biology: Researchers investigate its effects on cell viability, DNA repair, and cellular signaling pathways.
Industry: While industrial applications are limited, its potential as an anticancer drug remains a focus.
作用機序
DNAアルキル化: タウロムスチンは、グアニン残基でDNAをアルキル化し、DNA複製と転写を阻害します。
細胞周期停止: DNA合成を阻害することで、細胞周期停止を誘導します。
アポトーシス: この化合物は、プログラムされた細胞死経路を誘発します。
分子標的: DNAおよび関連タンパク質が主な標的です。
類似化合物の比較
独自の機能: タウロムスチンのタウリン系構造は、BCNUやCCNUなどの他のニトロソウレアとは異なります。
類似化合物: 他のニトロソウレア(例:カルムスチン、ロムスチン)は、同様のメカニズムを共有しますが、タウリン成分は含まれていません。
類似化合物との比較
Unique Features: Tauromustine’s taurine-based structure sets it apart from other nitrosoureas like BCNU and CCNU.
Similar Compounds: Other nitrosoureas (e.g., carmustine, lomustine) share similar mechanisms but lack the taurine component.
特性
IUPAC Name |
1-(2-chloroethyl)-3-[2-(dimethylsulfamoyl)ethyl]-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClN4O4S/c1-11(2)17(15,16)6-4-9-7(13)12(10-14)5-3-8/h3-6H2,1-2H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLLNBVPCJDIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235317 | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85977-49-7 | |
| Record name | Tauromustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85977-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tauromustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085977497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tauromustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAUROMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/511F69K76Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tauromustine interact with its target and what are the downstream effects?
A1: this compound is a nitrosourea compound that exerts its antitumor activity primarily by alkylating DNA. [] This alkylation leads to DNA crosslinks, disrupting DNA function and ultimately triggering apoptosis (programmed cell death) in cancer cells. [] The alkylation occurs independently of the cell cycle, making this compound effective against a broader range of cancer cells. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has a molecular formula of C7H17ClN4O3S and a molecular weight of 284.77 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, several studies have utilized analytical techniques to characterize this compound. One study employed high-performance liquid chromatography (HPLC) with UV detection at 235 nm for the determination of this compound in various matrices. [] Another study employed fluorimetry for quantifying this compound in formulations and biological fluids. []
Q4: How stable is this compound in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH-dependent. [] It degrades faster at higher pH values. The addition of cyclodextrins, particularly hydroxypropyl-alpha-cyclodextrin, has been shown to improve its stability in these solutions. []
Q5: Are there specific storage conditions recommended for this compound formulations?
A5: While specific recommendations may vary depending on the formulation, one study investigated the stability of this compound in aqueous solutions during preparation and storage. []
Q6: What is known about the metabolism of this compound in different species?
A6: this compound is primarily metabolized via demethylation and denitrosation pathways. [] The liver is the main site of metabolism, with cytochrome P450 (CYP) enzymes, particularly CYP3A, playing a significant role. [] The extent of metabolism varies across species, with mice exhibiting the highest metabolic rate followed by dogs, rats, and humans. []
Q7: How is the denitrosation of this compound mediated?
A7: Glutathione transferases (GSTs) in the liver cytosol are primarily responsible for the denitrosation of this compound. [] This process contributes to the inactivation of the drug. []
Q8: Can plasma this compound levels be used to estimate tissue concentrations?
A8: Research suggests a strong correlation between plasma and tumor tissue concentrations of this compound. [] This finding implies that plasma levels could potentially serve as a surrogate marker for tissue exposure.
Q9: Are there any known mechanisms of resistance to this compound?
A9: While specific resistance mechanisms for this compound have not been extensively characterized, its activity relies heavily on DNA alkylation. Therefore, mechanisms that alter drug metabolism, enhance DNA repair, or reduce cellular uptake could potentially contribute to resistance.
Q10: What are the main toxicities associated with this compound?
A11: Myelosuppression, particularly thrombocytopenia (low platelet count), is a significant dose-limiting toxicity associated with this compound. [] Other reported adverse effects include gastrointestinal toxicity, such as diarrhea, and the hand-foot syndrome. []
Q11: Have any drug delivery strategies been investigated to improve the therapeutic index of this compound?
A12: Yes, the use of degradable starch microspheres (DSM) in conjunction with hepatic arterial administration has been explored as a way to enhance the delivery of this compound and other nitrosourea drugs directly to liver tumors. [, ] This approach aims to increase drug concentration in the tumor while minimizing systemic exposure and potential side effects.
Q12: What analytical methods are commonly used to measure this compound and its metabolites?
A13: High-performance liquid chromatography (HPLC) [, , , ] and fluorimetric methods [] have been employed for the determination of this compound in various matrices, including plasma, urine, and formulations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)
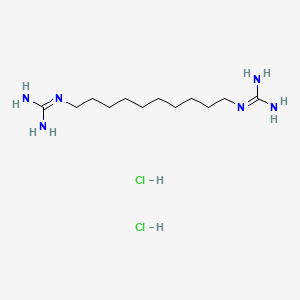
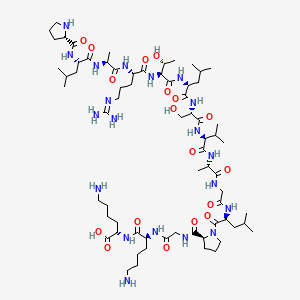
![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)
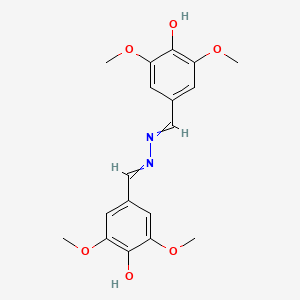
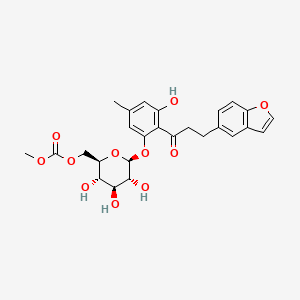
![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)
![N-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B1682864.png)
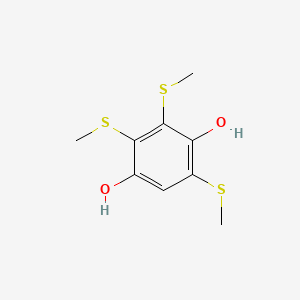
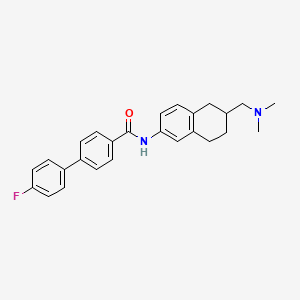
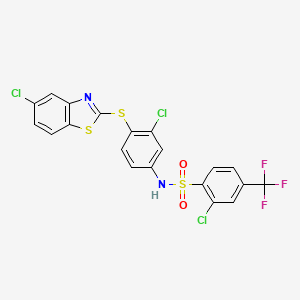
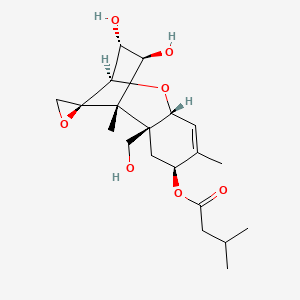
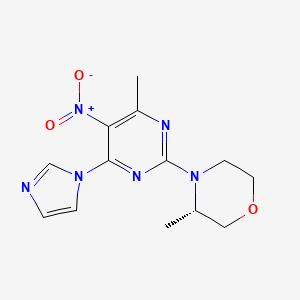
![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)
